molecular formula C12H8BrN3O3S B2962937 5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide CAS No. 941966-44-5

5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide

Cat. No.: B2962937
CAS No.: 941966-44-5
M. Wt: 354.18
InChI Key: MCOCIRVYRUWUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure with a 7-methyl and 5-oxo substituent. At position 6, it features a 5-bromo-substituted furan-2-carboxamide group. The bromine atom on the furan ring may enhance electronic effects and influence intermolecular interactions, such as halogen bonding, which can impact crystal packing and solubility .

Properties

IUPAC Name

5-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3S/c1-6-9(11(18)16-4-5-20-12(16)14-6)15-10(17)7-2-3-8(13)19-7/h2-5H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOCIRVYRUWUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the bromine atom and the furan ring contributes to its unique chemical behavior.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazolo[3,2-a]pyrimidines. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma). In one study, several compounds exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil. Specifically, compounds derived from similar structures demonstrated IC50 values ranging from 5.5 µg/ml to 6.9 µg/ml against these cell lines .

Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µg/ml)
Compound 13aMCF-75.5
Compound 13aHepG-26.9
Compound 5hMCF-7Moderate
Compound 9aHepG-2Moderate

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity. A study evaluated several compounds against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.21 μM, suggesting strong antibacterial effects .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundPathogenMIC (μM)
Compound 3gPseudomonas aeruginosa0.21
Compound 3fEscherichia coliModerate
Compound 3cStaphylococcus aureusWeak

The biological activity of these compounds is often linked to their ability to inhibit key enzymes involved in cellular processes. For example, molecular docking studies have shown that certain thiazolo[3,2-a]pyrimidine derivatives can effectively bind to targets like DNA gyrase and MurD, which are crucial for bacterial cell wall synthesis and DNA replication .

Case Studies

  • Antitumor Screening : A comprehensive screening of twenty-four thiazolo[3,2-a]pyrimidine derivatives demonstrated varying degrees of cytotoxicity against MCF-7 and HepG-2 cell lines. The most active compound was identified as having a unique substitution pattern that enhanced its binding affinity to cancer-related targets .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of new derivatives against common bacterial strains. The results indicated that modifications in the thiazolo structure could significantly enhance antimicrobial potency, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular weights, and substituent effects of the target compound and its analogs:

Compound Name & Reference Core Structure Substituents Molecular Weight Key Properties/Activities
5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide (Target) Thiazolo[3,2-a]pyrimidine 7-methyl, 5-oxo, N-(5-bromo-furan-2-carboxamide) ~343 g/mol* Halogen bonding potential
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolopyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5-(4-bromophenyl), ethyl ester 409.28 g/mol π-halogen interactions in crystal packing
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenylcarboxamide Thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl), N-phenylcarboxamide 379.41 g/mol Electron-donating methoxy group
4-Ethoxy-N-(7-methyl-5-oxo-thiazolopyrimidin-6-yl)benzamide Thiazolo[3,2-a]pyrimidine 4-ethoxybenzamide 329.40 g/mol Enhanced solubility due to ethoxy group
Ethyl 7-methyl-3-oxo-2-(trimethoxybenzylidene)thiazolopyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(2,4,6-trimethoxybenzylidene), ethyl ester 494.55 g/mol Flattened boat conformation in pyrimidine ring
Thiazolopyrimidine-oxadiazole hybrids Thiazolo[3,2-a]pyrimidine Oxadiazole, carbohydrazide moieties Variable Potent antioxidant activity (IC₅₀: 10–15 µM)

*Molecular weight calculated based on formula C₁₂H₉BrN₃O₃S.

Key Observations:

Substituent Effects on Bioactivity :

  • The 5-bromo-furan group in the target compound introduces a halogen atom, which may enhance binding to biological targets via halogen-bonding interactions. This contrasts with the 4-methoxyphenyl group in , which provides electron-donating effects but lacks halogen-mediated interactions.
  • Compounds with oxadiazole or carbohydrazide moieties (e.g., ) exhibit significant antioxidant activity, suggesting that electron-deficient heterocycles enhance radical scavenging. The bromine in the target compound may similarly influence redox properties.

Crystallographic and Packing Behavior :

  • Analogs like and demonstrate the role of substituents in crystal packing. For example, the 4-bromophenyl group in participates in π-halogen interactions, while the trimethoxybenzylidene group in induces a dihedral angle of 80.94° between aromatic rings, affecting molecular aggregation .

Conformational Flexibility :

  • The pyrimidine ring in adopts a "flattened boat" conformation due to steric effects from the trimethoxybenzylidene group. This contrasts with the target compound, where the smaller furan substituent may allow greater conformational flexibility .

Pharmacological and Physicochemical Properties

  • Antioxidant Activity : Thiazolopyrimidine derivatives with oxadiazole groups (e.g., ) show IC₅₀ values of 10–15 µM in lipid peroxidation assays. The target compound’s bromine atom may modulate similar activity by altering electron density.
  • Solubility : The 4-ethoxybenzamide analog has improved solubility compared to brominated derivatives, likely due to the polar ethoxy group. The bromine in the target compound may reduce aqueous solubility but enhance lipophilicity.

Q & A

Q. What synthetic routes are recommended for preparing 5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide?

  • Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For analogous thiazolo[3,2-a]pyrimidine derivatives, a mixture of precursors (e.g., substituted pyrimidines, aldehydes) is heated with acetic acid/acetic anhydride and sodium acetate as a catalyst. For example, describes refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine with chloroacetic acid and trimethoxybenzaldehyde for 8–10 hours. Purification is achieved via recrystallization from ethyl acetate-ethanol (3:2), yielding ~78% purity . Adjustments for the bromo-furan substituent may require modified reaction times or solvent systems.

Q. What techniques are used to characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include space group (e.g., monoclinic P21/cP2_1/c), unit cell dimensions (e.g., a=10.5A˚,b=15.2A˚,c=14.7A˚a = 10.5 \, \text{Å}, b = 15.2 \, \text{Å}, c = 14.7 \, \text{Å}), and hydrogen-bonding networks. For related compounds, SC-XRD revealed dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and puckering in the pyrimidine ring (C5 deviates by 0.224 Å from the mean plane) . Hydrogen bonds (C–H···O) stabilize crystal packing along specific axes .

Q. How is conformational flexibility analyzed in thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer : Conformational analysis involves comparing experimental SC-XRD data with computational models (e.g., DFT). For example, highlights a flattened boat conformation in the pyrimidine ring, with puckering quantified by deviations from the mean plane. Torsion angles (e.g., C15–C16–C11–C12=0.1\text{C15–C16–C11–C12} = 0.1^\circ) and dihedral angles between fused rings provide insights into steric and electronic effects .

Advanced Questions

Q. How can contradictions in crystallographic data interpretation be resolved for this compound?

  • Methodological Answer : Contradictions arise from disordered atoms or non-uniform hydrogen bonding. Refinement software (e.g., SHELXL) and validation tools (e.g., PLATON) are critical. In , H-atoms were placed in riding model approximations (Uiso=1.21.5UeqU_{\text{iso}} = 1.2–1.5U_{\text{eq}}), and hydrogen bonds were bifurcated. Cross-validating with spectroscopic data (NMR, IR) ensures consistency . For ambiguous cases, high-resolution synchrotron data may resolve disorder .

Q. What computational approaches predict the bioactivity of bromo-furan-substituted thiazolo[3,2-a]pyrimidines?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used to assess interactions with biological targets. Substituents like bromo and furan groups influence electron density and steric bulk, which can be parameterized in DFT calculations (e.g., HOMO-LUMO gaps). notes that trifluoromethyl groups enhance stability and activity in analogs, suggesting similar strategies for bromo-furan derivatives . Pharmacophore mapping can identify key binding motifs.

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic variation of catalysts, solvents, and temperatures is essential. For example, achieved 78% yield using sodium acetate in acetic acid/acetic anhydride. Design of Experiments (DoE) approaches, such as response surface methodology, can identify optimal conditions. Monitoring by HPLC or LC-MS ensures purity, while recrystallization solvents (e.g., ethyl acetate vs. ethanol) affect crystal quality .

Q. What role do substituents (bromo, furan) play in the compound’s reactivity and bioactivity?

  • Methodological Answer : Bromine enhances electrophilic substitution potential, while the furan ring contributes π-π stacking interactions. In , trifluoromethyl groups increased metabolic stability, suggesting bromo’s electron-withdrawing effects may similarly modulate reactivity. SAR studies on analogs (e.g., replacing bromo with chloro) and enzymatic assays (e.g., kinase inhibition) can quantify substituent effects . Computational electrostatic potential maps further clarify reactivity .

Q. How are hydrogen-bonding networks analyzed in crystal packing?

  • Methodological Answer : SC-XRD data reveal intermolecular interactions. For example, identifies bifurcated C–H···O bonds forming chains along the cc-axis. Software like Mercury (CCDC) visualizes these networks, while Hirshfeld surface analysis quantifies interaction percentages (e.g., O···H vs. C···H contacts). Thermal ellipsoid plots assess atomic displacement parameters to confirm bond rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.